molecular formula C9H7F4NO2 B1408066 Ethyl 6-fluoro-2-(trifluoromethyl)nicotinate CAS No. 1227579-21-6

Ethyl 6-fluoro-2-(trifluoromethyl)nicotinate

Cat. No.: B1408066
CAS No.: 1227579-21-6
M. Wt: 237.15 g/mol
InChI Key: NHLXRLQZFYQBTD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Ethyl 6-fluoro-2-(trifluoromethyl)nicotinate typically involves the esterification of 6-fluoro-2-(trifluoromethyl)nicotinic acid with ethanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture and using an acid catalyst such as sulfuric acid to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

Ethyl 6-fluoro-2-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry

Ethyl 6-fluoro-2-(trifluoromethyl)nicotinate is utilized as a building block in the synthesis of more complex fluorinated compounds. Its unique structure allows chemists to modify and create new derivatives with enhanced properties.

  • Synthesis of Complex Molecules : It acts as an intermediate in the synthesis of various pharmaceuticals and agrochemicals, enhancing the efficiency of synthetic pathways.

Biology

This compound is studied for its potential bioactivity, particularly in drug discovery:

  • Bioactive Molecule : Investigated for its efficacy against various biological targets, including enzymes and receptors.
  • Interaction with Biomolecules : The presence of fluorine enhances binding affinity to biological targets, potentially leading to increased efficacy in therapeutic applications.

Medicine

This compound has shown promise in various pharmacological studies:

  • Antimicrobial Activity : Exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.
  • Antitumor Activity : In vitro studies indicate cytotoxic effects on cancer cell lines such as non-small cell lung cancer and melanoma, with effective inhibition of cell proliferation.
  • Anti-inflammatory Properties : Research suggests potential applications in treating inflammatory diseases due to its anti-inflammatory effects.

Industry

The compound's unique properties make it valuable in industrial applications:

  • Agrochemicals : Utilized in the development of pesticides and herbicides that require enhanced biological activity.
  • Specialty Chemicals : Employed in producing materials with specific functionalities due to the presence of fluorine atoms.

Case Studies

  • Antimicrobial Efficacy Study :
    • A study demonstrated that this compound inhibited the growth of several bacterial strains, highlighting its potential as a new antibiotic agent. The mechanism was attributed to enhanced binding due to the fluorinated groups.
  • Cancer Cell Proliferation Inhibition :
    • Research involving this compound showed significant cytotoxic effects on specific cancer cell lines, suggesting its role as a potential chemotherapeutic agent. The study focused on the modulation of signaling pathways related to apoptosis.
  • Inflammatory Disease Treatment :
    • Investigations into the anti-inflammatory properties revealed that derivatives of this compound could reduce inflammation markers in vitro, indicating potential therapeutic applications for chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of Ethyl 6-fluoro-2-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets and pathways. The fluoro and trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in medicinal chemistry, where it can interact with enzymes and receptors to exert its effects .

Comparison with Similar Compounds

Ethyl 6-fluoro-2-(trifluoromethyl)nicotinate can be compared with other similar compounds, such as:

Biological Activity

Ethyl 6-fluoro-2-(trifluoromethyl)nicotinate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features, which include a fluorine atom and a trifluoromethyl group. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula : C9H8F4N2O2
  • Molecular Weight : 238.17 g/mol

The presence of the trifluoromethyl group enhances the compound's lipophilicity, which is critical for its ability to penetrate biological membranes and interact with various molecular targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The fluorine and trifluoromethyl groups improve binding affinity and selectivity, which may enhance its efficacy in various biological assays. The compound's lipophilic nature allows it to modulate enzyme activity or receptor signaling pathways effectively.

1. Anticancer Properties

Research has indicated that derivatives of this compound exhibit anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specific analogs have demonstrated IC50 values in the nanomolar range against various cancer cell lines .

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory potential. In vitro studies suggest that it can inhibit pro-inflammatory cytokine production, making it a candidate for treating inflammatory diseases .

3. Pesticidal Activity

Due to the presence of the trifluoromethyl pyridine functional group, this compound has been evaluated for its pesticidal properties. Research indicates that it may act as an effective insecticide by disrupting metabolic pathways in target pests.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique biological activities associated with this compound:

Compound NameStructural FeaturesNotable Biological Activity
Ethyl 2-(trifluoromethyl)nicotinateLacks fluoro group at the 6-positionLower reactivity and biological activity compared to this compound
Ethyl 6-fluoro-2-(trifluoromethyl)-3-pyridinecarboxylateSimilar structure but different functional group positioningVariations in chemical reactivity leading to different biological profiles

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and evaluated their anticancer activity against human leukemia cells. The most potent derivative exhibited an IC50 value of approximately 50 nM, indicating strong cytotoxicity compared to standard chemotherapeutic agents .

Case Study 2: Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory effects of this compound using murine macrophage cell lines. Results showed a significant reduction in nitric oxide production upon treatment with this compound, suggesting its potential as an anti-inflammatory agent .

Properties

IUPAC Name

ethyl 6-fluoro-2-(trifluoromethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F4NO2/c1-2-16-8(15)5-3-4-6(10)14-7(5)9(11,12)13/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHLXRLQZFYQBTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601201956
Record name Ethyl 6-fluoro-2-(trifluoromethyl)-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601201956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227579-21-6
Record name Ethyl 6-fluoro-2-(trifluoromethyl)-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227579-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-fluoro-2-(trifluoromethyl)-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601201956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 6-fluoro-2-(trifluoromethyl)nicotinate
Ethyl 6-fluoro-2-(trifluoromethyl)nicotinate
Ethyl 6-fluoro-2-(trifluoromethyl)nicotinate
Ethyl 6-fluoro-2-(trifluoromethyl)nicotinate

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